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molecular formula C13H18BNO4 B1343944 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane CAS No. 883715-40-0

4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

Cat. No. B1343944
M. Wt: 263.1 g/mol
InChI Key: VXWKXTVJLVEIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916553B2

Procedure details

Intermediate 30B was prepared by the procedure described for the preparation of Intermediate 1C using Intermediate 30A and 2-(2-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (prepared by the procedure described for the preparation of Intermediate 26A), and was obtained as a gummy yellow solid. The solid was dissolved in DMF and purified by reverse phase preparative HPLC (PHENOMENEX® Luna 30×100 mm column with a linear gradient of Solvent A (10% methanol/90% water with 0.1% TFA) and Solvent B (90% methanol/10% water with 0.1% TFA) over 12 min; monitored at 254 nM). The collected fractions were then applied to a 1 g Waters OASIS® MCX cation exchange cartridge, which was washed with methanol, and the product was then eluted off with 15 mL of 2 M ammonia in methanol. Evaporation of the collected eluent provided Intermediate 30B (46 mg, 25% yield) as a solid. HPLC Ret timed: 1.34 min. MS: m/z=262 [M+H]+; 1H NMR (500 MHz, CD3OD) δ ppm 8.48 (s, 1 H), 8.05 (s, 1 H), 7.94-7.90 (m, 2 H), 7.57 (d, 1 H), 3.93 (s, 3 H), 3.61 (s, 3 H).
Name
Intermediate 1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
CC1C=CN=CC=1C1C=CC=C2C=1C=NN2.I[C:18]1[C:19]([O:24][CH3:25])=[N:20][CH:21]=[N:22][CH:23]=1.[CH3:26][O:27][C:28]1[CH:33]=[C:32]([N+:34]([O-:36])=[O:35])[CH:31]=[CH:30][C:29]=1B1OC(C)(C)C(C)(C)O1.CC1(C)C(C)(C)OB(C2C=CC([N+]([O-])=O)=CC=2C)O1>CN(C=O)C>[CH3:25][O:24][C:19]1[C:18]([C:29]2[CH:30]=[CH:31][C:32]([N+:34]([O-:36])=[O:35])=[CH:33][C:28]=2[O:27][CH3:26])=[CH:23][N:22]=[CH:21][N:20]=1

Inputs

Step One
Name
Intermediate 1C
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)C1=C2C=NNC2=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C(=NC=NC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Intermediate 30B was prepared by the procedure
CUSTOM
Type
CUSTOM
Details
prepared by the procedure
CUSTOM
Type
CUSTOM
Details
was obtained as a gummy yellow solid
CUSTOM
Type
CUSTOM
Details
purified by reverse phase preparative HPLC (PHENOMENEX® Luna 30×100 mm column with a linear gradient of Solvent A (10% methanol/90% water with 0.1% TFA) and Solvent B (90% methanol/10% water with 0.1% TFA) over 12 min
Duration
12 min
WASH
Type
WASH
Details
was washed with methanol
WASH
Type
WASH
Details
the product was then eluted off with 15 mL of 2 M ammonia in methanol
CUSTOM
Type
CUSTOM
Details
Evaporation of the collected eluent

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=NC=C1C1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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